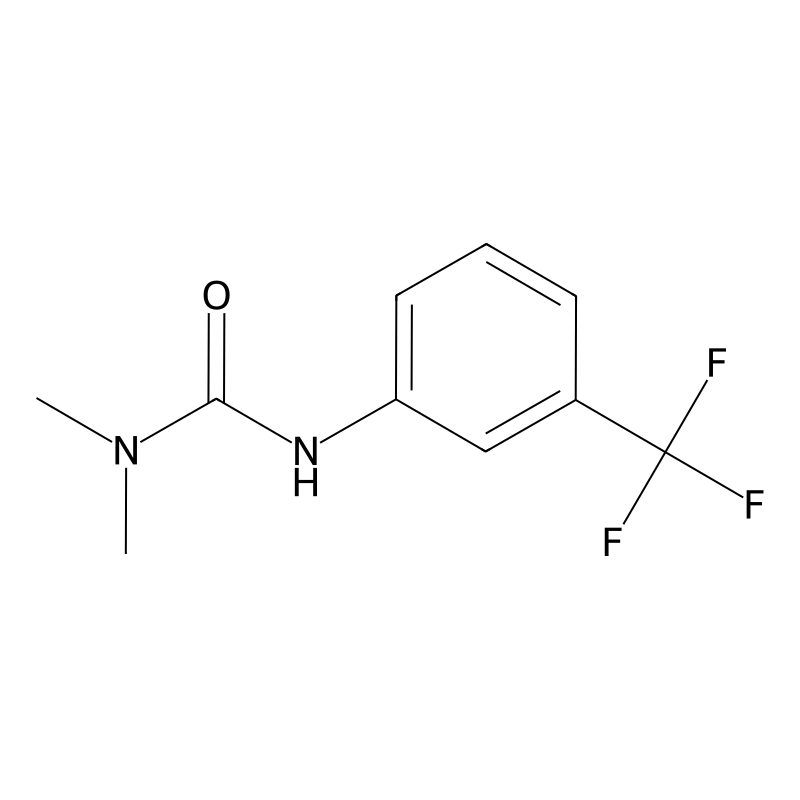

Fluometuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.66e-04 M

Sol in N,N-dimethylformamide, acetone, ethanol, isopropanol, and other org solvents

Sol (20 °C): 23 g/l dichloromethane; 170 mg/l hexane; 110 g/l methanol; 22 g/l octan-1-ol.

Solubility in acetone: 3 ppm

110 mg/l @ 22 °C

Synonyms

Canonical SMILES

Weed Science and Plant Physiology

Fluometuron's primary function as a herbicide makes it a valuable tool for weed scientists and plant physiologists. Researchers use fluometuron to study various aspects of weed biology, including:

- Mode of action: Fluometuron disrupts plant cell division by inhibiting microtubule assembly. Studying its effects helps researchers understand the mechanisms of plant growth and development [Source: MOA Database for Fluometuron, University of Hertfordshire: ]

- Weed resistance: Fluometuron resistance in weeds is a growing concern. Studies utilize fluometuron to investigate the evolution of resistance mechanisms in different weed populations [Source: Evolution of resistance to fluometuron in annual ryegrass (Lolium rigidum Gaudin) populations from southern Spain, Weed Research: ]

- Selective weed control: Fluometuron's selectivity allows researchers to control specific weeds in controlled environments while studying the growth and development of desired crops [Source: Influence of postemergence herbicides on weed control and corn yield, Crop Science Society of America: ]

Environmental Science and Soil Chemistry

Fluometuron's persistence in soil and potential for leaching has led to its use in environmental science research. Here's how:

- Fate and transport in soil: Scientists use fluometuron as a model compound to study herbicide movement and degradation in various soil types. This helps assess potential environmental risks associated with herbicide use [Source: Behavior and fate of fluometuron in a Brazilian Oxisol, Chemosphere: ]

- Impact on soil biota: Research investigates the potential effects of fluometuron on soil microbial communities and their activity, which are crucial for soil health and nutrient cycling [Source: Fluometuron effects on soil microbial activity and community structure, Soil Biology and Biochemistry: ]

Aquatic Ecotoxicology

Fluometuron runoff can potentially contaminate aquatic ecosystems. Scientific studies explore:

- Toxicity to aquatic organisms: Researchers assess the potential impact of fluometuron on aquatic plants, invertebrates, and fish to understand its ecological risks [Source: Acute toxicity of the herbicide fluometuron to nine aquatic species, Environmental Toxicology and Chemistry: ]

- Development of bioassays: Fluometuron's well-defined toxicity profile makes it suitable for developing and validating bioassays to assess the ecotoxicological effects of other pollutants in aquatic environments [Source: Development of a short-term chronic toxicity test using the rotifer Brachionus calyciflorus for herbicides], Environmental Toxicology and Chemistry: ]

Fluometuron is a selective herbicide primarily used for pre-emergence and post-emergence weed control in cotton and sugarcane crops. It belongs to the class of trifluoromethyl urea derivatives, characterized by its chemical formula and a molecular weight of approximately 232.23 g/mol. This compound appears as white crystals or powder and has a melting point ranging from 163°C to 164°C. It is soluble in organic solvents but has limited solubility in water, making it effective for agricultural applications where water solubility is not critical .

- Reactivity with Strong Reducing Agents: It can react with strong reducing agents to produce flammable gases.

- Reaction with Azo and Diazo Compounds: This herbicide may react with azo and diazo compounds, potentially generating toxic gases.

- Formation of Nitrogen Trichloride: When fluometuron interacts with hypochlorites, it can form nitrogen trichloride, which is known to be explosive in air .

These reactions indicate that while fluometuron is effective as an herbicide, it also poses certain risks under specific conditions.

Fluometuron's primary biological activity is its ability to inhibit photosynthesis and carotenoid biosynthesis in plants. This mechanism disrupts the normal growth processes of weeds, leading to their death while allowing crops like cotton and sugarcane to thrive. Research indicates that fluometuron is absorbed slowly through the oral route in animals, with excretion occurring mainly through feces and urine . Its toxicity profile suggests potential health risks, including irritation to skin and respiratory tracts, and severe exposure may lead to convulsions or coma .

Fluometuron can be synthesized through various methods, typically involving the reaction of dimethylamine with a trifluoromethyl-substituted isocyanate. The general synthetic pathway includes:

- Formation of Isocyanate: The trifluoromethyl-substituted aromatic compound is reacted with phosgene or similar reagents to produce the corresponding isocyanate.

- Reaction with Dimethylamine: The isocyanate then reacts with dimethylamine under controlled conditions to yield fluometuron.

This method ensures high purity and yield of the final product, which is crucial for its effectiveness as a herbicide .

Fluometuron is primarily employed in agriculture for controlling a wide range of weeds in cotton and sugarcane fields. Its selective nature allows it to target unwanted vegetation without harming the crops. Additionally, it has been used in research settings to study herbicide resistance mechanisms in plants .

Studies on fluometuron's interactions reveal its potential effects on both target and non-target organisms. For instance:

- Toxicity Studies: Research indicates that fluometuron exhibits low toxicity levels in mammals when exposure occurs at recommended application rates.

- Environmental Impact: Its persistence in soil can affect non-target plant species, leading to concerns about ecological balance.

These studies highlight the importance of understanding fluometuron's interactions within ecosystems to mitigate adverse effects while maximizing its agricultural benefits .

Fluometuron shares structural similarities with several other herbicides, particularly those within the trifluoromethyl urea class. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Diuron | Broad-spectrum herbicide; more toxic than fluometuron | |

| Monolinuron | Similar mechanism; used mainly for rice crops | |

| Isoproturon | Effective against annual grasses; broader application range |

Uniqueness of Fluometuron:

- Fluometuron's trifluoromethyl group provides specific biochemical properties that enhance its efficacy against particular weed species while minimizing harm to crop plants.

- Its selective action allows for targeted applications that are less likely to disrupt surrounding ecosystems compared to broader-spectrum alternatives like Diuron.

Conventional Synthesis Using meta-Trifluoromethyl Aniline and Phosgene

The conventional synthesis of fluometuron follows a well-established two-step synthetic pathway that has remained the industrial standard for decades. This process begins with meta-trifluoromethyl aniline as the primary aromatic precursor and employs phosgene as the carbonylating agent to form the critical isocyanate intermediate [1] [2].

The synthetic route proceeds through an initial phosgenation step where meta-trifluoromethyl aniline undergoes reaction with phosgene gas under controlled temperature conditions. During the cold phase reaction, conducted at temperatures between 0-5°C, phosgene is introduced into an organic solvent system containing the aromatic amine substrate [1]. The reaction proceeds through formation of an intermediate salt, followed by thermal conversion at elevated temperatures of 60-85°C to generate meta-trifluoromethylphenyl isocyanate [1].

The chemical transformation occurs according to the following stoichiometric relationship:

meta-Trifluoromethyl aniline + Phosgene → meta-Trifluoromethylphenyl isocyanate + Hydrogen chloride

The optimal molar ratio of phosgene to meta-trifluoromethyl aniline ranges from 1.5:1 to 2.0:1, ensuring complete conversion while minimizing excess phosgene usage [1]. Temperature control during this phase is critical, as excessive thermal conditions can lead to unwanted side reactions and reduced selectivity.

The second synthetic step involves amination reaction where the freshly formed isocyanate intermediate reacts with gaseous dimethylamine to produce fluometuron. This nucleophilic addition proceeds under mild conditions with temperature maintained between 0-40°C [1]. The reaction stoichiometry requires a dimethylamine to isocyanate molar ratio of 1.0:1 to 1.5:1, with the final reaction mixture achieving a pH between 7.5-8.0 to ensure complete conversion [1].

meta-Trifluoromethylphenyl isocyanate + Dimethylamine → Fluometuron

Solvent selection plays a crucial role in the conventional synthesis. Suitable organic solvents include toluene, xylene, chlorobenzene, and orthodichlorobenzene, with solvent quantities typically ranging from 4-10 times the weight of the starting aromatic amine [1]. These solvents provide adequate dissolution of reactants while facilitating efficient heat transfer and product isolation.

The conventional process achieves remarkable efficiency, with overall yields exceeding 97% based on the starting meta-trifluoromethyl aniline and final product purities greater than 98% [1]. The high selectivity minimizes formation of unwanted byproducts such as bis-trifluoromethylphenyl urea, which can complicate downstream purification processes.

Catalytic Optimization in Isocyanate Formation

Modern industrial fluometuron production employs sophisticated catalytic systems to enhance reaction rates, improve selectivity, and optimize process conditions. The most significant advancement involves the implementation of the JH-102 catalyst system, a proprietary mixture combining 4-dimethylamino pyridine and dibutyl tin diphenyl in precisely controlled ratios [1].

The JH-102 catalyst demonstrates exceptional performance characteristics through its dual-component synergistic mechanism. The 4-dimethylamino pyridine component functions as a nucleophilic catalyst, activating the phosgene molecule through coordination with the carbonyl carbon [1]. Simultaneously, the dibutyl tin diphenyl component provides Lewis acid activation of the aromatic amine substrate, facilitating nucleophilic attack on the activated phosgene molecule.

Optimal catalyst composition maintains a weight ratio of 4-dimethylamino pyridine to dibutyl tin diphenyl between 5:1 and 10:1, with total catalyst loading representing 0.5-2.0% by weight relative to the meta-trifluoromethyl aniline substrate [1]. This catalyst system enables reaction temperatures as low as 0°C during the initial phosgenation phase, significantly reducing energy requirements compared to traditional thermal processes.

Advanced catalyst systems extending beyond the JH-102 formulation have been investigated for enhanced performance characteristics. Trifluoromethanesulfonic acid demonstrates remarkable catalytic activity in urethane formation reactions, achieving activation energies significantly lower than uncatalyzed processes [3]. Research indicates that trifluoromethanesulfonic acid reduces activation barriers by approximately 127.7 kilojoules per mole compared to catalyst-free systems [3].

Metal oxide catalysts represent another frontier in isocyanate synthesis optimization. Cerium oxide-based systems show promise for carbamate decomposition reactions, achieving 90% conversion rates at reaction temperatures of 140°C [4]. These catalysts demonstrate excellent recyclability, maintaining catalytic activity through multiple reaction cycles without significant deactivation.

Heterogeneous catalyst systems offer distinct advantages for industrial implementation through simplified separation and catalyst recovery. Zinc oxide supported on silica achieves 68.5% conversion efficiency in carbamate formation reactions, while zirconium-based metal-organic framework catalysts demonstrate 95% conversion rates under optimized conditions [4].

The catalytic mechanism for isocyanate formation involves multiple elementary steps coordinated through the catalyst system. Initial coordination of phosgene to the catalyst surface activates the carbonyl group toward nucleophilic attack. Subsequent binding of the aromatic amine substrate facilitates formation of the key carbon-nitrogen bond while releasing hydrogen chloride as a byproduct [3].

Reaction kinetics studies reveal that catalyzed isocyanate formation follows second-order kinetics with respect to both phosgene and amine concentrations. The JH-102 catalyst system increases reaction rates by factors exceeding 50 compared to uncatalyzed thermal processes, enabling reduced reaction times and enhanced productivity [1].

Industrial-Scale Manufacturing Processes and Quality Control

Contemporary industrial fluometuron production operates through highly automated manufacturing systems designed to ensure consistent product quality while maintaining stringent safety standards. Modern production facilities utilize reactor systems with capacities reaching 4.3 cubic meters for single batch operations, enabling economical large-scale synthesis [1].

Process automation represents a critical component of industrial manufacturing operations. Fully automated control systems monitor and adjust key process parameters including temperature, pressure, reactant flow rates, and reaction mixture composition in real-time [1]. Advanced distributed control systems integrate multiple process variables to optimize reaction conditions while ensuring operational safety.

Temperature control systems maintain precise thermal management throughout the manufacturing process. During the phosgenation phase, sophisticated heat exchange networks enable rapid cooling to 0-5°C while providing controlled heating to 60-85°C for the thermal conversion step [1]. Temperature variation is maintained within ±5°C tolerances to ensure consistent product quality and minimize side reactions.

Phosgene handling systems incorporate multiple layers of safety containment due to the extreme toxicity of this reagent. Industrial facilities employ triple containment systems with continuous purge gas monitoring and emergency shutdown capabilities [5]. Phosgene flow rates are precisely controlled at 25 cubic meters per hour through automated mass flow controllers with redundant safety interlocks [1].

Quality control protocols implement comprehensive analytical testing throughout the manufacturing process. High-performance liquid chromatography systems with ultraviolet detection provide real-time monitoring of reaction progress and product purity [6]. Method detection limits achieve sensitivity levels below 1.29 nanograms per milliliter for fluometuron analysis [7].

Raw material specifications require meta-trifluoromethyl aniline purity exceeding 99.5% with water content below 0.1% by weight. Phosgene quality must meet industrial grade standards with carbon tetrachloride content below 200 parts per million [8]. Dimethylamine specifications require anhydrous conditions with purity greater than 99.8%.

In-process monitoring utilizes Fourier transform infrared spectroscopy for real-time reaction monitoring. This analytical technique provides rapid determination of fluometuron concentration with detection limits of 6.5 milligrams per gram and relative standard deviations below 1.6% [9]. Infrared monitoring enables immediate detection of process deviations and automated corrective actions.

Product isolation and purification follow standardized crystallization protocols to achieve final product specifications. Following completion of the amination reaction, the reaction mixture undergoes aqueous extraction to remove inorganic salts and catalyst residues [1]. The organic layer containing fluometuron is concentrated and cooled to below 5°C to induce crystallization.

Final product specifications require fluometuron content exceeding 98.5% with byproduct levels below 0.3% [1]. Physical appearance must conform to white crystalline solid standards with melting point ranges between 163-164°C [2]. Moisture content specifications limit water content to below 0.1% to ensure product stability during storage.

Environmental compliance systems address waste stream management and emission control. Hydrogen chloride byproduct capture utilizes aqueous sodium hydroxide scrubbing systems achieving 99.9% removal efficiency [5]. Organic solvent recovery systems enable greater than 80% solvent recycling, reducing both environmental impact and production costs [1].

Batch record documentation maintains comprehensive records of all manufacturing parameters, analytical results, and quality control data. Electronic batch records integrate process control data with laboratory analytical results to provide complete traceability from raw materials through final product release. These systems ensure compliance with regulatory requirements while enabling continuous process improvement through statistical analysis of historical manufacturing data.

Purity

Physical Description

Color/Form

Colorless crystals

XLogP3

Exact Mass

Boiling Point

Density

LogP

log Kow= 2.42

Odor

Appearance

Melting Point

164.0 °C

163-164.5 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 244 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 241 of 244 companies with hazard statement code(s):;

H302 (18.26%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (80.08%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (81.74%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

9.38e-07 mmHg

9.38X10-7 mm Hg @ 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

HERBICIDES

Methods of Manufacturing

Made by the reaction of dimethylamine on 3-trifluoromethylphenyl isocyanate.

m-aminobenzotrifluoride + dimethylcarbonyl chloride (dehydrochlorination)

General Manufacturing Information

COMPATIBLE WITH OTHER HERBICIDES.

COMBINATION OF ... LOW MAMMALIAN TOXICITY & BIODEGRADABILITY /OF PHENYLUREA HERBICIDES/ LEADS TO CONCLUSION THAT THESE CMPD ARE NOT SIGNIFICANT FACTORS IN CONTAMINATION OF SOIL & WATER SYSTEMS, & THEIR SIGNIFICANCE AS ENVIRONMENTAL POLLUTANTS SEEMS TO BE MINIMAL. /PHENYLUREA HERBICIDES/

Analytic Laboratory Methods

Sample matrix: ... soil. Assay procedure: colorimetry & TLC confirmation.

Sample matrix: ... soil. Assay procedure: GC with ECD.

Sample matrix: plants ... Assay procedure: GC with ECD.

For more Analytic Laboratory Methods (Complete) data for FLUOMETURON (10 total), please visit the HSDB record page.

Storage Conditions

Stability Shelf Life

NO SHELF LIFE LIMITATIONS FOR COTORAN 80WP. NOT HARMED BY FREEZE-THAW CYCLES /COTORAN 80 WP/

FLUOMETURON IS STABLE IN WATER @ PH VALUES RANGING FROM 1 TO 13 @ 20 °C. HALF-LIFE VALUES OF FLUOMETURON AQ SOLN OF PH 5-9 ARE BETWEEN 730 & 1010 DAYS @ TEMP OF 20 °C.

... Shelf-life of at least 3 to 5 yr when stored in a dry place and minimum storage temp ... are observed.

For more Stability/Shelf Life (Complete) data for FLUOMETURON (6 total), please visit the HSDB record page.

Dates

2: National Toxicology Program . Bioassay of Fluometuron for Possible Carcinogenicity (CAS No. 2164-17-2). Natl Toxicol Program Tech Rep Ser. 1980 Aug;195:1-99. PubMed PMID: 12778184.

3: Gámiz B, Celis R, Hermosín MC, Cornejo J. Organoclays as soil amendments to increase the efficacy and reduce the environmental impact of the herbicide fluometuron in agricultural soils. J Agric Food Chem. 2010 Jul 14;58(13):7893-901. doi: 10.1021/jf100760s. PubMed PMID: 20545302.

4: Breuer MA, Schmidt B, Schuphan I. Utility of Nicotiana tabacum cell suspension cultures expressing human CYP1A1, CYP1A2 and CYP3A4 to study the oxidative metabolism of the herbicide 14C-fluometuron. Drug Metab Lett. 2009 Jan;3(1):18-27. PubMed PMID: 19356113.

5: Potter TL, Bosch DD, Strickland TC. Tillage impact on herbicide loss by surface runoff and lateral subsurface flow. Sci Total Environ. 2015 Oct 15;530-531:357-366. doi: 10.1016/j.scitotenv.2015.05.079. Epub 2015 Jun 5. PubMed PMID: 26057540.

6: Zhao J, Wilkins RM. Controlled release of the herbicide, fluometuron, from matrix granules based on fractionated organosolv lignins. J Agric Food Chem. 2003 Jul 2;51(14):4023-8. PubMed PMID: 12822941.

7: Cabrera A, Cox L, Spokas KA, Celis R, Hermosín MC, Cornejo J, Koskinen WC. Comparative sorption and leaching study of the herbicides fluometuron and 4-chloro-2-methylphenoxyacetic acid (MCPA) in a soil amended with biochars and other sorbents. J Agric Food Chem. 2011 Dec 14;59(23):12550-60. doi: 10.1021/jf202713q. Epub 2011 Nov 10. PubMed PMID: 22023336.

8: Weaver MA, Zablotowicz RM, Locke MA. Laboratory assessment of atrazine and fluometuron degradation in soils from a constructed wetland. Chemosphere. 2004 Nov;57(8):853-62. PubMed PMID: 15488576.

9: Baskaran S, Kennedy IR. Sorption and desorption kinetics of diuron, fluometuron, prometryn and pyrithiobac sodium in soils. J Environ Sci Health B. 1999 Nov;34(6):943-63. PubMed PMID: 10565420.

10: Potter TL, Truman CC, Bosch DD, Bednarz C. Fluometuron and pendimethalin runoff from strip and conventionally tilled cotton in the southern atlantic coastal plain. J Environ Qual. 2004 Nov-Dec;33(6):2122-31. PubMed PMID: 15537934.

11: Christian FA, Tate TM. Toxicity of fluometuron and diuron on the intermediate snail host (Lymnea spp.) of Fasciola hepatica. Bull Environ Contam Toxicol. 1983 May;30(5):628-31. PubMed PMID: 6860816.

12: Lancaster S, Senseman S, Carson K. Accelerated solvent extraction of fluometuron from selected soils. J AOAC Int. 2007 Jul-Aug;90(4):1142-5. PubMed PMID: 17760353.

13: Fluometuron. IARC Monogr Eval Carcinog Risk Chem Hum. 1983 Jan;30:245-53. PubMed PMID: 6578183.

14: Halladja S, Amine-Khodja A, ter Halle A, Boulkamh A, Richard C. Photolysis of fluometuron in the presence of natural water constituents. Chemosphere. 2007 Nov;69(10):1647-54. Epub 2007 Jul 2. PubMed PMID: 17604822.

15: Mohamed OS, Ahmed KE, Adam SE, Idris OF. Toxicity of cotoran (fluometuron) in Desert sheep. Vet Hum Toxicol. 1995 Jun;37(3):214-6. PubMed PMID: 7571346.

16: Cydzik I, Albert-García JR, Calatayud JM. Photo-induced fluorescence of fluometuron in a continuous-flow multicommutation assembly. J Fluoresc. 2007 Jan;17(1):29-36. Epub 2006 Dec 13. PubMed PMID: 17165123.

17: Locke MA, Zablotowicz RM, Steinriede RW, Kingery WL. Degradation and sorption of fluometuron and metabolites in conservation tillage soils. J Agric Food Chem. 2007 Feb 7;55(3):844-51. PubMed PMID: 17263484.

18: Christian FA, Tate TM. Effects of fluometuron on embryonic development and hatching of Fasciola hepatica's Miracidia. Bull Environ Contam Toxicol. 1982 Mar;28(3):353-7. PubMed PMID: 7082878.

19: Moorman TB, Koskinen WC. Effects of diuron and fluometuron metabolites on the growth and fiber quality of cotton (Gossypium hirsutum). Bull Environ Contam Toxicol. 1990 Feb;44(2):260-7. PubMed PMID: 2322667.

20: Zablotowicz RM, Locke MA, Krutz LJ, Lerch RN, Lizotte RE, Knight SS, Gordon RE, Steinriede RW. Influence of watershed system management on herbicide concentrations in Mississippi Delta oxbow lakes. Sci Total Environ. 2006 Nov 1;370(2-3):552-60. Epub 2006 Sep 26. PubMed PMID: 17005240.